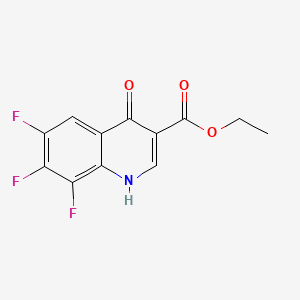

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Beschreibung

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 79660-46-1) is a fluorinated quinolone derivative characterized by a cyclopropyl group at the N1 position and trifluorine substituents at positions 6, 7, and 8 of the quinoline core . It serves as a critical intermediate in the synthesis of sparfloxacin, a broad-spectrum fluoroquinolone antibiotic . The compound’s structure confers enhanced antibacterial activity due to fluorine atoms improving DNA gyrase binding and membrane permeability . Key synthetic steps involve condensation of pentafluorobenzoyl chloride with ethyl β-cyclopropylaminoacrylate, followed by cyclization and reduction, achieving an overall yield of 51.6% .

Eigenschaften

IUPAC Name |

ethyl 6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-2-19-12(18)6-4-16-10-5(11(6)17)3-7(13)8(14)9(10)15/h3-4H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQDAESGZUODFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229824 | |

| Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-6,7,8-trifluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79660-46-1 | |

| Record name | Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79660-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-6,7,8-trifluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-6,7,8-trifluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Use of Base Catalysts

Another approach uses base catalysts to facilitate cyclization:

- Reagents :

- Potassium hydroxide (KOH)

- Tetrahydrofuran (THF)

- Carbonate salts (e.g., potassium carbonate)

- Temperature : Ambient to moderate heating

- Steps :

Solvent-Free Synthesis

In some cases, solvent-free methods are employed to reduce environmental impact and improve efficiency:

- Conditions :

- High-temperature cyclization without solvents.

- Use of solid supports or catalysts to promote the reaction.

- Advantages :

- Environmentally friendly.

- Reduced purification steps.

Summary of Key Parameters

| Step | Reagent/Condition | Temperature | Atmosphere | Solvent | Yield |

|---|---|---|---|---|---|

| Cyclization in diphenylether | Malonate derivatives | 235°C | Argon | Diphenylether | High |

| Base-catalyzed reaction | KOH/THF | 0–25°C | Ambient | THF/Methanol | Moderate |

| Solvent-free synthesis | Catalysts/supports | High temperature | Ambient | None | Variable |

Notes on Optimization

- Solvent Selection : The choice of solvent significantly affects the yield and purity. For example, diphenylether provides high thermal stability for reactions requiring elevated temperatures.

- Inert Atmosphere : Using argon or nitrogen prevents oxidation or unwanted side reactions during high-temperature steps.

- Catalyst Efficiency : Utilizing strong bases like KOH or carbonate salts ensures efficient cyclization.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the keto group at position 4 to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its potential as a pharmaceutical agent due to its structural similarity to known antibacterial and antifungal agents. The fluorine substituents can enhance the biological activity and selectivity of the compound.

Antimicrobial Activity

- Mechanism of Action : The compound's structure allows it to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This makes it a candidate for developing new antibiotics.

- Case Study : Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties against various strains of bacteria, including resistant strains. Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline derivatives have been synthesized and tested for their efficacy against Staphylococcus aureus and Escherichia coli.

Analytical Chemistry Applications

The compound can be analyzed using various chromatographic techniques due to its unique chemical properties.

High-Performance Liquid Chromatography (HPLC)

- Methodology : A reverse-phase HPLC method has been developed for the analysis of this compound. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .

- Applications : This method is suitable for determining the purity of the compound and isolating impurities during the synthesis process.

Further studies are warranted to explore the full potential of this compound in drug development. Research should focus on:

- Structure–Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Combination Therapies : Evaluating the effectiveness of this compound in combination with existing antibiotics to combat resistant bacterial strains.

Wirkmechanismus

The mechanism of action of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Table 2: Physicochemical Comparison

- Safety : The target compound’s decomposition releases hydrogen fluoride (HF), necessitating specialized firefighting measures (e.g., alcohol-resistant foam) . Ethyl-substituted analogs share similar hazards due to analogous fluorinated backbones .

Biologische Aktivität

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (ETQ) is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₈F₃NO₃

- Molecular Weight : 299.25 g/mol

- Melting Point : 207°C

- Purity : ≥98.0% (GC) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of ETQ. It has shown effectiveness against various bacterial strains and fungi. For instance, a study demonstrated that ETQ exhibited significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Anticancer Activity

ETQ has also been investigated for its anticancer properties. In vitro studies revealed that ETQ induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound activates caspase pathways and increases the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Apoptosis induction |

Enzyme Inhibition

ETQ is noted for its ability to inhibit specific enzymes linked to disease processes. For example, it has been shown to inhibit fatty acid synthase (FASN), which is crucial in cancer metabolism. This inhibition leads to reduced lipid synthesis in cancer cells, thereby limiting their growth .

Case Studies

-

Study on Antimicrobial Effects :

A study conducted by Chen et al. (2014) evaluated the antimicrobial activity of ETQ against various pathogens. Results indicated that ETQ had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 64 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent . -

Anticancer Research :

In a series of experiments by Liu et al. (2020), ETQ was tested on several human cancer cell lines. The results showed that treatment with ETQ resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls . -

Enzyme Activity Study :

Research by Zhang et al. (2019) focused on the inhibitory effects of ETQ on FASN activity in breast cancer cells. The study found that ETQ reduced FASN activity by approximately 70%, leading to decreased fatty acid synthesis and subsequent cell death .

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation reactions starting from fluorinated aniline derivatives. Key steps include:

- Ethylation : Regioselective introduction of the ethyl ester group at position 3 using ethyl chloroformate under controlled pH (6–7) to minimize by-products like Compound 4 .

- Fluorination : Direct halogenation using fluorine gas or electrophilic fluorinating agents (e.g., Selectfluor®) at positions 6, 7, and 8 under inert conditions .

- Oxidation : Formation of the 4-oxo group via oxidative dehydrogenation with MnO₂ or KMnO₄ in acidic media .

Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or DMSO) significantly impact yield and purity. Monitoring via TLC or HPLC is recommended .

Q. What analytical techniques are critical for structural elucidation of this compound and its derivatives?

- MS/IR/NMR : High-resolution mass spectrometry confirms molecular weight, while ¹H/¹³C NMR identifies substitution patterns (e.g., trifluoro groups at 6,7,8). IR confirms carbonyl (C=O) and ester (C-O) functionalities .

- X-ray crystallography : Resolves intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) influencing packing arrangements. SHELXL software is used for refinement, with data collected on CAD-4 or modern diffractometers .

- Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N, and F percentages .

Q. How are initial biological activity screenings conducted for derivatives of this compound?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution methods .

- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

- Data interpretation : Derivatives with electron-withdrawing groups (e.g., –NO₂ at position 8) show enhanced activity but may increase cytotoxicity .

Advanced Research Questions

Q. How can regioselectivity challenges during ethylation or fluorination be addressed?

Regioselectivity is influenced by:

- Steric effects : Bulky substituents at position 1 (e.g., cyclopropyl) direct electrophiles to less hindered positions.

- Electronic effects : Electron-deficient quinoline nuclei favor nucleophilic attack at electron-rich positions.

- Catalytic additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves fluorination efficiency .

Case study : Ethylation under basic conditions (pH >8) shifts product ratios toward undesired by-products; maintaining pH 6–7 suppresses this .

Q. What crystallographic insights explain the compound’s stability and reactivity?

- Intermolecular interactions : C–H⋯O (3.06–3.54 Å) and C–H⋯Cl (3.43–3.74 Å) bonds stabilize crystal lattices, reducing hygroscopicity .

- Torsional angles : Dihedral angles between the quinoline core and ester group (e.g., 12.5° in triclinic P-1 crystals) influence conformational flexibility and solubility .

- Thermal stability : Melting points (183–208°C) correlate with packing density, verified by DSC .

Q. How do mechanistic studies inform the design of bioactive derivatives?

Q. How can contradictions in biological activity data be resolved?

- Case example : Derivatives with 8-nitro groups show high antibacterial activity but poor solubility. Contradictions arise when comparing in vitro (MIC) vs. in vivo (murine models) data.

Resolution strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.